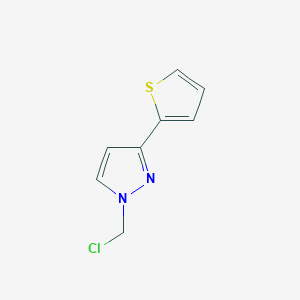

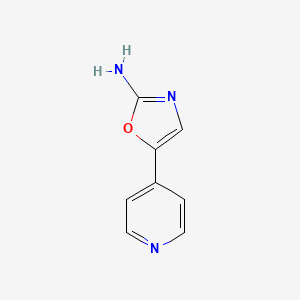

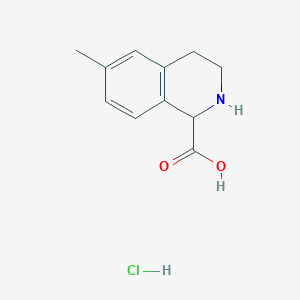

![molecular formula C12H12ClF3N2S B1465083 (2-{2-[4-(トリフルオロメチル)フェニル]-1,3-チアゾール-4-イル}エチル)アミン二塩酸塩 CAS No. 1332531-22-2](/img/structure/B1465083.png)

(2-{2-[4-(トリフルオロメチル)フェニル]-1,3-チアゾール-4-イル}エチル)アミン二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring

科学的研究の応用

医薬品開発

この化合物中のトリフルオロメチル基は、多くのFDA承認薬剤における一般的なファーマコフォアです 。その存在は、医薬品の生物学的活性と代謝安定性を大幅に高める可能性があります。この化合物はそのユニークな構造により、特にアミン官能基が活性にとって重要な神経疾患の標的に対する、新規薬剤候補の合成における前駆体として役立つ可能性があります。

農薬研究

トリフルオロメチル基を持つ化合物は、その独特の物理化学的性質のために農薬開発において広く用いられてきました 。この化合物は、新しい農薬または除草剤の合成における中間体としての可能性を調査することで、より効果的な作物保護戦略に貢献する可能性があります。

作用機序

Target of Action

Similar compounds have been found to act like a peroxisome proliferator-activated receptor agonist .

Biochemical Pathways

Similar compounds have been found to play an important role in the regulation of central inflammation .

Result of Action

Similar compounds have been found to control the brain inflammation process .

生化学分析

Molecular Mechanism

At the molecular level, (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. This compound may also interact with transcription factors, influencing gene expression. The presence of the trifluoromethyl group enhances its binding affinity to certain targets, making it a potent modulator of biochemical pathways .

Dosage Effects in Animal Models

The effects of (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-response relationship is essential for determining the therapeutic window and safety margins of this compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Coupling with the Phenyl Ring: The phenyl ring is coupled to the thiazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Formation of the Amine Group: The ethylamine group is introduced through a reductive amination reaction involving an aldehyde or ketone precursor and an amine source.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

化学反応の分析

Types of Reactions

(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions

特性

CAS番号 |

1332531-22-2 |

|---|---|

分子式 |

C12H12ClF3N2S |

分子量 |

308.75 g/mol |

IUPAC名 |

2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanamine;hydrochloride |

InChI |

InChI=1S/C12H11F3N2S.ClH/c13-12(14,15)9-3-1-8(2-4-9)11-17-10(5-6-16)7-18-11;/h1-4,7H,5-6,16H2;1H |

InChIキー |

JYELKPUCOKPHMO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCN)C(F)(F)F.Cl.Cl |

正規SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCN)C(F)(F)F.Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

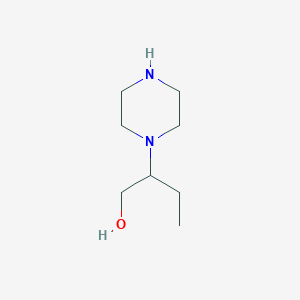

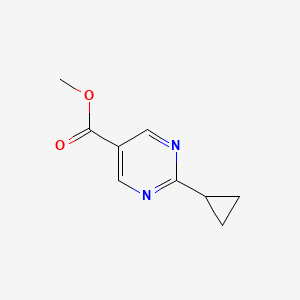

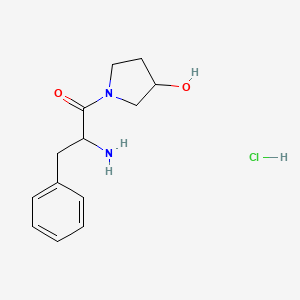

![[5-(3,4-Dimethylbenzyl)-1-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl](3-hydroxy-1-piperidinyl)methanone](/img/structure/B1465000.png)

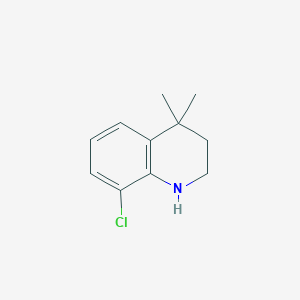

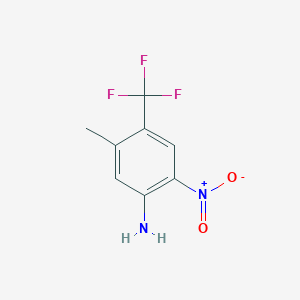

![4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1465006.png)

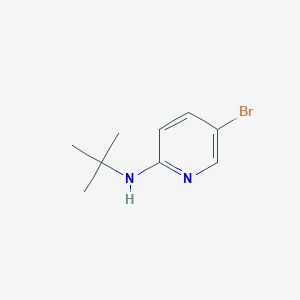

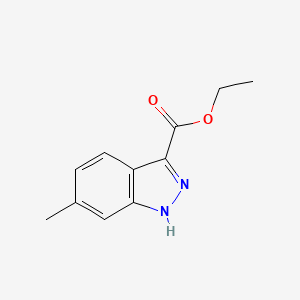

![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)

![8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465023.png)